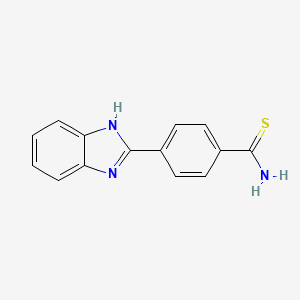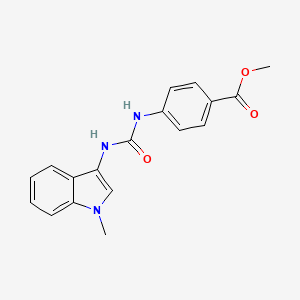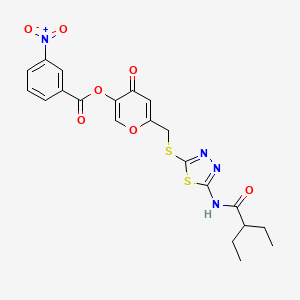
2-(Diethoxymethyl)thiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethoxymethyl)thiirane is a sulfur-containing heterocyclic compound characterized by a three-membered ring structure with two carbon atoms and one sulfur atom. This compound is part of the thiirane family, which is known for its significant reactivity due to the ring strain in its three-membered structure. Thiiranes are analogous to epoxides but contain sulfur instead of oxygen, making them unique in their chemical behavior and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Diethoxymethyl)thiirane can be synthesized through various methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) to yield thiiranes . Another method utilizes α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions and microwave irradiation . Additionally, a mild and efficient process for preparing thiiranes involves using potassium thiocyanate (KSCN) in water at room temperature with a catalytic amount of 1,4-bis(triphenylphosphonium)-2-butene dichloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and microwave irradiation are common techniques to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diethoxymethyl)thiirane undergoes various chemical reactions, including nucleophilic and electrophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the three-membered structure makes it highly reactive and prone to ring-opening reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases, nucleophiles, and electrophiles. For example, the reaction of 2-chloromethylthiirane with nucleophiles such as azide, cyanide, and sulfonamide leads to the formation of various products through ring-opening and subsequent cyclization . The presence of Lewis acids can significantly impact the regioselectivity of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with nucleophiles can yield thiols, thioethers, and ring-expansion products . The reaction with fluorine (F2) produces hydrogen fluoride (HF) and CH2CHSF as primary products .
Wissenschaftliche Forschungsanwendungen
2-(Diethoxymethyl)thiirane has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as an intermediate in the synthesis of sulfur-containing compounds and heterocycles . In biology and medicine, thiirane derivatives have been studied for their potential therapeutic properties, including anticancer, antidiabetic, antibacterial, antiviral, and anti-inflammatory activities . In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-(Diethoxymethyl)thiirane involves its reactivity due to the ring strain in its three-membered structure. This strain makes the compound highly susceptible to nucleophilic and electrophilic attacks, leading to ring-opening and subsequent reactions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, the reaction with matrix metalloproteinases (MMPs) involves the inhibition of these enzymes through the thiirane moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(Diethoxymethyl)thiirane include other thiiranes and sulfur-containing heterocycles such as thietanes, oxiranes, and aziridines . These compounds share similar structural features and reactivity due to the presence of sulfur or other heteroatoms in their ring structures.
Uniqueness: What sets this compound apart from other similar compounds is its specific functional groups and reactivity. The presence of the diethoxymethyl group in this compound provides unique chemical properties and reactivity patterns that are not observed in other thiiranes . This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(diethoxymethyl)thiirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPBWLOPJYMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CS1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)

![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)

![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)


![N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2459130.png)


![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
![methyl N-[2-methoxy-4-(methylsulfanyl)butyl]carbamate](/img/structure/B2459136.png)

